molecular formula C19H20N2O4 B2431187 N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide CAS No. 1208381-91-2

N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide

Cat. No.: B2431187
CAS No.: 1208381-91-2
M. Wt: 340.379
InChI Key: BPPRMDXVHOXHGA-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide (CAS 1208381-91-2) is a synthetic small molecule with a molecular formula of C19H20N2O4 and a molecular weight of 340.37 . This compound features a hybrid structure incorporating two prominent pharmacophores in medicinal chemistry: a benzofuran scaffold and a morpholine ring. Benzofuran derivatives are recognized as versatile scaffolds with a wide range of biological and pharmacological activities. Numerous studies highlight that derivatives of benzofuran show significant potential as anticancer agents, with some demonstrating cytotoxic activity against various human cancer cell lines . The morpholine ring is a common feature in drug design, often used to improve solubility and metabolic stability. The strategic fusion of these bioactive motifs makes this compound a valuable chemical tool for researchers in drug discovery. It is particularly useful for screening in oncology and pharmacology programs, where such complex amine-containing benzofuran structures are investigated for their biological activity and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-19(18-12-14-4-1-2-5-16(14)25-18)20-13-15(17-6-3-9-24-17)21-7-10-23-11-8-21/h1-6,9,12,15H,7-8,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPRMDXVHOXHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and benzofuran precursors. One common method involves the reaction of 2-furoic acid with appropriate reagents to form the furan ring. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . The final step involves the coupling of the furan and benzofuran rings with a morpholinoethyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Chemical Reactions Analysis

N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation . Additionally, its anti-tumor activity is attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    2-(furan-2-yl)benzofuran: Lacks the morpholinoethyl group, resulting in different biological activities.

    N-(2-(furan-2-yl)ethyl)benzofuran-2-carboxamide: Lacks the morpholino group, which affects its chemical reactivity and biological properties.

    2-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: A furan derivative with significant antibacterial activity.

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention due to its diverse biological activities, including potential anti-tumor, antibacterial, and neuroprotective properties. This article delves into the compound's biological activity, mechanisms of action, and research findings.

Overview of Biological Activity

Benzofuran derivatives are known for their therapeutic potentials , which include:

  • Anti-tumor : Exhibiting cytotoxic effects against various cancer cell lines.
  • Antibacterial : Demonstrating activity against a range of bacterial strains.
  • Neuroprotective : Protecting neuronal cells from excitotoxic damage.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biochemical Pathways : The compound influences multiple biochemical pathways, enhancing its therapeutic efficacy.
  • Oxidative Stress Reduction : It acts as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer progression and bacterial growth.

Antitumor Activity

A study highlighted the anti-tumor properties of benzofuran derivatives, including this compound. The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic applications.

Antibacterial Activity

Research demonstrated that this compound has potent antibacterial effects. In vitro assays showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Neuroprotective Effects

In a neuroprotection study, this compound was evaluated for its ability to protect rat cortical neurons from NMDA-induced excitotoxicity. The results indicated that the compound significantly reduced neuronal damage at concentrations comparable to established neuroprotective agents .

Summary of Key Research Data

Property Activity Reference
AntitumorSignificant cytotoxicity (IC50 values)
AntibacterialEffective against Gram-positive/negative bacteria
NeuroprotectiveProtects against NMDA excitotoxicity

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